molecular formula C21H25N5O4S B2998049 ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate CAS No. 1251565-12-4

ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate

Numéro de catalogue: B2998049
Numéro CAS: 1251565-12-4
Poids moléculaire: 443.52
Clé InChI: DLYXLSMSECQYJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate is a heterocyclic hybrid molecule featuring a 1,3,4-oxadiazole core linked to a benzo[d]imidazole moiety via a thioacetyl-piperidine bridge. This compound integrates multiple pharmacophoric elements:

  • 1,3,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, often utilized in antimicrobial and anticancer agents.
  • Benzo[d]imidazole: A privileged scaffold in medicinal chemistry, associated with kinase inhibition and antiparasitic activity.
  • Piperidine-3-carboxylate ester: Enhances solubility and modulates pharmacokinetic properties.

Propriétés

IUPAC Name

ethyl 1-[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-2-29-20(28)14-6-5-11-26(12-14)19(27)13-31-21-25-24-18(30-21)10-9-17-22-15-7-3-4-8-16(15)23-17/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXLSMSECQYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

The presence of the1H-benzo[d]imidazole moiety suggests that it may interact with biological targets via nucleophilic substitution reactions . The compound’s interaction with its targets could lead to changes in the target’s function, potentially contributing to its biological activity.

Biochemical Pathways

Compounds containing a1H-benzo[d]imidazole moiety are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals. Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the antimicrobial activity reported for otherbenzimidazole derivatives , it is possible that this compound could have similar effects.

Activité Biologique

Ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate is a complex organic compound that combines elements from benzimidazole and oxadiazole scaffolds. These structural components are known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Structural Overview

The compound features a piperidine core linked to a benzimidazole moiety and an oxadiazole derivative. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as:

  • Telomerase
  • Histone Deacetylases (HDAC)
  • Thymidylate Synthase

Research indicates that the hybridization of oxadiazoles with other pharmacophores enhances their anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest . For instance, derivatives exhibiting high bioactivity have been reported to effectively inhibit tumor growth in various cancer cell lines .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Compounds similar to ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate have demonstrated significant activity against a range of pathogens. The efficacy is often assessed using Minimum Inhibitory Concentration (MIC) assays. For example:

CompoundMIC (µg/mL)Target Organism
Compound A6.25Escherichia coli
Compound B12.5Candida albicans

These results suggest that modifications to the benzimidazole or oxadiazole components can significantly enhance antimicrobial potency .

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has also been documented. Studies utilizing carrageenan-induced paw edema models demonstrated that certain derivatives exhibit notable inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound C0.04404.52
Compound D0.075016.02

These findings indicate a promising avenue for developing anti-inflammatory agents based on this chemical framework .

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of compounds related to ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate:

  • Synthesis and Testing : A study synthesized multiple derivatives incorporating the benzimidazole and oxadiazole motifs and evaluated their cytotoxicity against various cancer cell lines. Results indicated that compounds with higher substitutions on the piperidine ring exhibited enhanced cytotoxic effects.
  • Mechanistic Studies : Molecular docking studies revealed that these compounds effectively bind to target enzymes like HDACs and telomerase, suggesting a competitive inhibition mechanism that could be exploited for therapeutic purposes.
  • In Vivo Models : Animal models treated with selected derivatives showed significant tumor reduction compared to control groups, further supporting their potential as anticancer agents.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

Compounds such as N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., 7a–7l ) share structural similarities with the target compound but differ in core heterocycles (1,3,4-thiadiazole vs. 1,3,4-oxadiazole) and substituents. Key distinctions include:

  • Heterocyclic Core : The sulfur atom in thiadiazole enhances lipophilicity and π-π stacking interactions, whereas the oxygen in oxadiazole improves metabolic stability .
  • Biological Activity : Thiadiazole derivatives exhibit moderate to strong AChE inhibition (IC50 values: 0.8–12.4 µM), attributed to their thioether linkages and benzamide substituents. The target compound’s oxadiazole core may confer superior selectivity due to reduced off-target interactions .

Benzo[d]imidazole-Containing Derivatives

Compounds like 2-(3-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile (e.g., 10/11) highlight the role of benzoimidazole in enhancing binding affinity. Comparative insights:

  • Substituent Effects: The tert-butylamino group in 10/11 improves solubility and target engagement, whereas the ethyl ester in the target compound may balance lipophilicity and bioavailability .
  • Synthetic Routes : Both classes employ reflux in acetic acid for cyclization, but the target compound requires additional steps for oxadiazole-thioacetyl linkage formation .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Heterocycle Key Substituents Reported Activity (IC50/EC50) Reference
Target Compound 1,3,4-Oxadiazole Benzoimidazole-ethyl, piperidine-ester Not yet reported
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Piperidinyl-ethyl, benzamide AChE inhibition (0.8–12.4 µM)
Benzoimidazole Derivatives Imidazo[1,2-a]pyridine tert-Butylamino, carbonitrile Kinase inhibition (nanomolar range)

Q & A

Q. What are the recommended synthetic routes for ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate?

The synthesis involves modular steps:

  • Benzimidazole formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions (e.g., acetic acid reflux) to form the 1H-benzo[d]imidazole core .
  • Oxadiazole synthesis : Cyclization of thiosemicarbazides or hydrazides via dehydrating agents (e.g., POCl₃) to construct the 1,3,4-oxadiazole ring .
  • Piperidine coupling : Esterification or alkylation reactions (e.g., using ethyl chloroformate) to introduce the piperidine-3-carboxylate moiety .
    Key intermediates should be purified via column chromatography and validated by spectroscopic methods (e.g., ¹H/¹³C NMR, IR) .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzimidazole (δ 7.0–8.5 ppm for aromatic protons) and oxadiazole (δ 8.0–9.0 ppm for thioether linkages) .
  • FTIR : Identify ester C=O stretching (~1700 cm⁻¹), oxadiazole C=N (~1600 cm⁻¹), and thioacetyl S-C=O (~1250 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and electrospray ionization for molecular ion confirmation .

Q. What are preliminary strategies for evaluating its biological activity?

  • Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ciprofloxacin .
  • Enzyme inhibition : Test against targets like acetylcholinesterase or urease via spectrophotometric assays (e.g., Ellman’s method for thiol detection) .

Advanced Research Questions

Q. How can reaction conditions be optimized using design of experiments (DoE)?

  • Factorial design : Screen variables (temperature, catalyst concentration, solvent polarity) to maximize yield. For example, a 2³ factorial design with ANOVA analysis can identify critical factors in oxadiazole cyclization .
  • Response surface methodology (RSM) : Optimize interactions between parameters (e.g., POCl₃ equivalents vs. reaction time) to achieve >90% purity .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • DFT calculations : Model electron density distributions to identify nucleophilic/electrophilic sites on the oxadiazole and benzimidazole rings .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina, focusing on hydrogen bonding with the thioacetyl group .

Q. How can stability and degradation pathways be analyzed under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation products via LC-MS. Hydrolysis of the ester group is a likely pathway .
  • pH stability : Use phosphate buffers (pH 3–10) to assess susceptibility to acidic/basic conditions. Oxadiazole rings may degrade at extremes .

Q. How can structure-activity relationships (SAR) guide structural modifications?

  • Substitution patterns : Replace the ethyl group on benzimidazole with bulkier substituents (e.g., isopropyl) to enhance lipophilicity and membrane permeability .
  • Oxadiazole analogs : Substitute sulfur with oxygen in the oxadiazole ring to evaluate effects on antimicrobial potency .

Q. How to resolve contradictory bioactivity data across studies?

  • Meta-analysis : Compare MIC values from multiple assays, standardizing protocols (e.g., inoculum size, incubation time). Discrepancies may arise from differences in bacterial strains or solvent systems .
  • Dose-response curves : Re-evaluate activity using logarithmic concentration ranges to confirm IC₅₀ values and rule out false positives from solvent toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.